Furazlocillin is derived from penicillin, modified to improve its pharmacological properties. It falls under the category of beta-lactam antibiotics, which work by inhibiting bacterial cell wall synthesis. This compound is classified as a ureidopenicillin, a subclass of penicillins known for their enhanced activity against Pseudomonas aeruginosa and other resistant organisms.
The synthesis of Furazlocillin typically involves the modification of existing penicillin structures. The process can be summarized in several key steps:
This synthetic pathway allows for the tailored modification of the antibiotic’s properties, improving its effectiveness against resistant bacterial strains.
Furazlocillin features a beta-lactam ring characteristic of penicillins, combined with a ureido side chain and a furazolidone moiety. The molecular formula is CHNOS, with a molecular weight of approximately 356.37 g/mol.
The three-dimensional structure can be visualized using molecular modeling software, illustrating how these components interact with bacterial enzymes.
Furazlocillin undergoes several key chemical reactions that are crucial for its antibacterial action:
Understanding these reactions helps in designing strategies to overcome bacterial resistance.
Furazlocillin exerts its antibacterial effects primarily through the inhibition of cell wall synthesis:
This mechanism underscores the importance of Furazlocillin as an effective treatment against susceptible strains.
Furazlocillin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical applications.
Furazlocillin has several important applications in both clinical and research settings:
The versatility of Furazlocillin makes it an essential compound in the ongoing battle against bacterial infections and resistance development.
Furazlocillin (developmental code Bay k 4999) emerged in the late 1970s–early 1980s as part of efforts to expand the spectrum of penicillin derivatives against Gram-negative pathogens. Classified as an acylureidopenicillin, it belongs to a subgroup characterized by a ureido moiety linked to the penicillin core’s acyl side chain. This group includes azlocillin, mezlocillin, and piperacillin, designed to enhance penetration through the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa [1] [7]. Like other acylureidopenicillins, Furazlocillin was engineered to address the limitations of earlier penicillins (e.g., ampicillin) by improving activity against resistant strains while retaining efficacy against Gram-positive organisms [5] [9]. Its development reflected a strategic shift toward "expanded-spectrum" β-lactams during a period of rising antibiotic resistance.
Furazlocillin shares the core β-lactam structure fundamental to all penicillin derivatives: a bicyclic system comprising a reactive β-lactam ring fused to a thiazolidine ring (6-aminopenicillanic acid, 6-APA). Its defining structural feature is the acyl side chain containing a ureido group (–NH–CO–NH–) linked to complex aromatic or heterocyclic substituents. This modification directly influences its antibacterial properties and pharmacokinetics [1] [8].
Table 1: Key Structural Features of Furazlocillin and Their Functional Roles
Structural Component | Chemical Feature | Role in Activity/Properties |
---|---|---|
β-Lactam Ring | 4-membered cyclic amide | Irreversible inhibition of PBPs; essential for bactericidal activity; target of β-lactamases. |
Thiazolidine Ring | 5-membered sulfur-containing ring | Core penicillin scaffold; provides rigidity. |
Carboxylate Group | –COO⁻ on C2 of thiazolidine | Ionic interaction with PBP active site; influences solubility and protein binding. |
Acyl Side Chain | Attached to 6-APA amino group | Determines spectrum, potency, penetration, and resistance profile. |
Ureido Linker | –NH–CO–NH– within side chain | Enhances penetration into Gram-negative bacteria (esp. Pseudomonas); key acylureidopenicillin feature. |
Heterocyclic/Aromatic Moiety | Specific group attached to ureido | Fine-tunes spectrum, β-lactamase stability, binding affinity, and pharmacokinetics (e.g., distribution). |
Pharmacokinetically, Furazlocillin exhibits dose-dependent nonlinear kinetics. Higher doses (e.g., 5g) result in disproportionately higher serum levels, longer half-life (t1/2 ≈1.2-1.8 hours), and lower clearance compared to lower doses (1-2g; t1/2 ≈0.7-1.1 hours). Its volume of distribution (10–30% of body weight) suggests moderate tissue penetration. Approximately 25–35% of an administered dose is excreted unchanged in urine, significantly lower than other acylureidopenicillins like mezlocillin (50–80%), indicating greater metabolism or non-renal elimination pathways [1].
Furazlocillin was developed as part of the "expanded-spectrum" β-lactam movement, aiming to overcome deficiencies of earlier penicillins and early cephalosporins. Its design specifically targeted problematic Gram-negative pathogens:
Table 2: Comparative Profile of Furazlocillin Among Key Expanded-Spectrum β-Lactams
Antibiotic Class/Example | Primary Gram-Negative Targets | Gram-Positive Activity | Key Resistance Vulnerability | Distinguishing Feature(s) |
---|---|---|---|---|
Acylureidopenicillin (Furazlocillin) | Pseudomonas aeruginosa, Some Enterobacteriaceae | Good (non-MRSA) | Broad-Spectrum β-Lactamases (TEM, SHV, AmpC) | Ureido side chain enhances Pseudomonas penetration; nonlinear PK. |
Carboxypenicillin (Ticarcillin) | Pseudomonas aeruginosa (less potent than ureido) | Moderate | Broad-Spectrum β-Lactamases | Carboxyl side chain; often combined with clavulanate. |
3rd Gen Cephalosporin (Ceftazidime) | Pseudomonas aeruginosa, Enterobacteriaceae | Moderate | Extended-Spectrum β-Lactamases (ESBLs), AmpC | Good β-lactamase stability (some); lacks anaerobic activity. |
Carbapenem (Imipenem) | Pseudomonas aeruginosa, Enterobacteriaceae, Anaerobes | Excellent | Carbapenemases (KPC, NDM, OXA), Porin Loss | Broadest spectrum; highly resistant to most β-lactamases. |
Monobactam (Aztreonam) | Pseudomonas aeruginosa, Enterobacteriaceae | None | Metallo-β-lactamases (MBL), ESBLs, AmpC | No cross-reactivity with penicillin allergy; only Gram-negative. |
Furazlocillin's development represented a specific strategy to broaden penicillin efficacy. However, its vulnerability to prevalent β-lactamases and the subsequent rise of extended-spectrum β-lactamases (ESBLs) and carbapenemases ultimately limited its clinical lifespan. It paved the way for the development of β-lactam/β-lactamase inhibitor combinations (e.g., piperacillin/tazobactam) and newer generations of cephalosporins and carbapenems designed to withstand enzymatic hydrolysis [7] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1